![molecular formula C21H25N3O7S B12472593 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12472593.png)
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methylsulfonyl group, and a methoxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The next step involves the introduction of the methylsulfonyl group through sulfonation reactions. The glycine derivative is then coupled with the benzodioxole ring using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Finally, the methoxypropyl chain is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl chain or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzodioxoles.
科学的研究の応用
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins, leading to changes in gene expression or cellular responses.
類似化合物との比較
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Aminopterin: Similar to methotrexate but more potent and toxic.
Sulfonylureas: A class of compounds used in diabetes treatment.
Uniqueness
2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide is unique due to its combination of a benzodioxole ring and a methylsulfonyl group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C21H25N3O7S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
2-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C21H25N3O7S/c1-29-11-5-10-22-21(26)16-6-3-4-7-17(16)23-20(25)13-24(32(2,27)28)15-8-9-18-19(12-15)31-14-30-18/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,26)(H,23,25) |
InChIキー |
YFKLQYAVGSUNPV-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



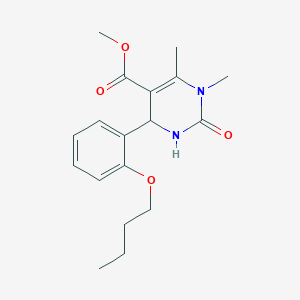
![4-[4-(3-Methylbutanoylamino)anilino]-4-oxobut-2-enoic acid](/img/structure/B12472526.png)
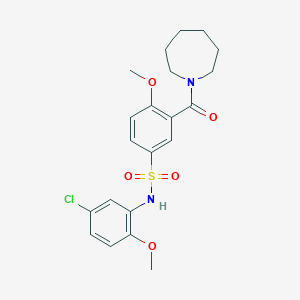
![2-amino-6-chloro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12472530.png)
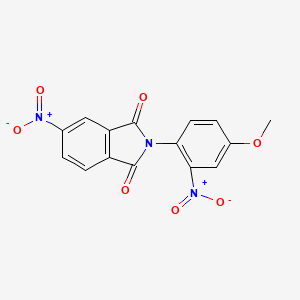

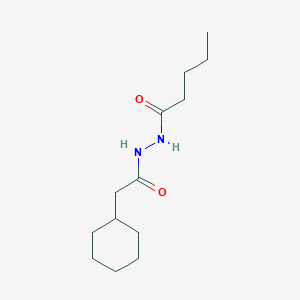

![1-[2-(5-nitro-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B12472556.png)
![N-[3-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B12472560.png)
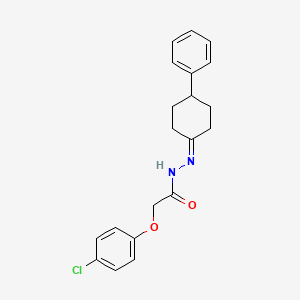
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12472565.png)

